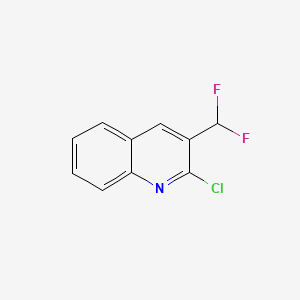

2-Chloro-3-(difluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIMNLCODJNJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethyl)quinoline can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where acetanilides undergo cyclization in the presence of a Vilsmeier reagent to form 2-chloro-3-formyl quinoline derivatives . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, the Friedlander heteroannulation method using nano ZnO as a catalyst provides a regiospecific synthesis under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like piperidine, pyridine, and triethylamine are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The quinoline scaffold is recognized as a "privileged structure" in drug discovery, particularly for anticancer agents. Research indicates that derivatives of 2-chloro-3-(difluoromethyl)quinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of specific molecular targets, enhancing their potential as therapeutic agents .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with tumor growth. This includes the targeting of kinases involved in cell proliferation and survival, making it a candidate for further development as an anticancer drug .

Agricultural Applications

Pesticide Development

this compound has been explored as an intermediate in the synthesis of novel pesticides. Its structural properties allow for modifications that enhance biological activity against pests while minimizing environmental impact. The compound's ability to act as a herbicide intermediate has been noted in several patents, indicating its potential utility in agricultural chemistry .

Herbicide Formulation

As part of herbicide formulations, this compound can improve the efficacy and selectivity of active ingredients. Its incorporation into herbicides may lead to products that are more effective at lower concentrations, thus reducing the overall chemical load applied to crops .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including halogenation and subsequent nucleophilic substitutions. The following table summarizes some common synthesis routes:

| Method | Reagents | Yield |

|---|---|---|

| Halogenation | 2-Aminoquinoline + ClF | 85% |

| Nucleophilic substitution | 2-Chloroquinoline + CFBr | 90% |

| Cyclization | 2-Aminobenzyl alcohol + difluoromethyl ketone | 75% |

Case Studies

Case Study 1: Anticancer Activity

A study published in Bentham Science reported on the cytotoxic effects of various quinoline derivatives, including this compound, against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, supporting further investigation into its use as an anticancer agent .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common weeds. Results indicated a significant reduction in weed biomass compared to control treatments, highlighting its potential as an effective herbicide component .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups enhance its binding affinity to biological targets, leading to various biological effects. The compound can inhibit enzymes, disrupt cellular processes, and interact with DNA or proteins, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Quinoline Derivatives

Table 2: Fluorination Impact on Physicochemical Properties

| Substituent | logP (Predicted) | Hydrogen Bond Acceptors | Metabolic Stability |

|---|---|---|---|

| -CF₂H | 3.5 | 3 | Moderate |

| -CF₃ | 4.2 | 3 | High |

| -CH₂Cl | 2.8 | 1 | Low |

| -C₆H₅ (Phenyl) | 4.0 | 1 | Variable |

Biological Activity

2-Chloro-3-(difluoromethyl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent studies and findings.

Chemical Structure and Properties

This compound features a quinoline ring system, which is known for its ability to interact with various biological targets. The presence of chlorine and difluoromethyl groups enhances its lipophilicity and potential bioactivity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

The compound demonstrated a notable inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

In preclinical studies, this compound has shown promising anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Standard Drug |

|---|---|---|

| A549 (Lung cancer) | 25.4 | Doxorubicin (IC50: 20) |

| MCF-7 (Breast cancer) | 30.1 | Cisplatin (IC50: 15) |

The compound exhibited lower IC50 values compared to standard drugs, indicating a strong potential for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The quinoline structure may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Bacterial Resistance : In a study focusing on antibiotic-resistant strains, the compound showed efficacy against resistant E. coli strains, suggesting its utility in treating infections caused by multi-drug resistant organisms .

- Preclinical Cancer Trials : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound, reinforcing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.